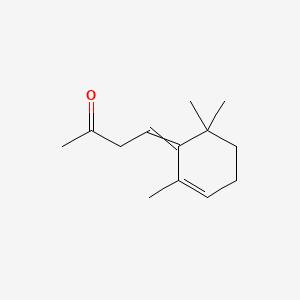
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one, also known as β-Ionone, is an organic compound with the molecular formula C₁₃H₂₀O. It is a significant component in the fragrance industry due to its pleasant violet-like aroma. This compound is also a crucial intermediate in the biosynthesis of various carotenoids, including vitamin A.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an intermediate, which undergoes dehydration to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of carotenoids and other complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of vitamin A and its derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in vision and skin health.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the biosynthesis of carotenoids and vitamin A.
Pathways Involved: The compound participates in the isoprenoid biosynthetic pathway, leading to the formation of various biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Ionone: Similar in structure but differs in the position of the double bond.
γ-Ionone: Another isomer with a different arrangement of the double bond.
Dihydro-β-Ionone: A reduced form of β-Ionone with a saturated ring structure.
Uniqueness
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one is unique due to its specific double bond configuration, which imparts distinct chemical properties and biological activities compared to its isomers .
Eigenschaften
CAS-Nummer |
56052-61-0 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8H,5,7,9H2,1-4H3 |
InChI-Schlüssel |
HZVJADMTSQUBTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1=CCC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


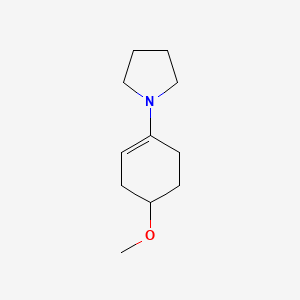
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)

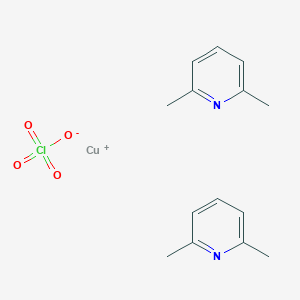
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
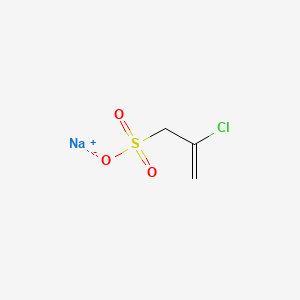
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
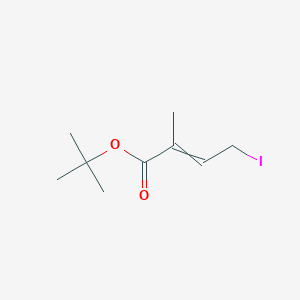
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)

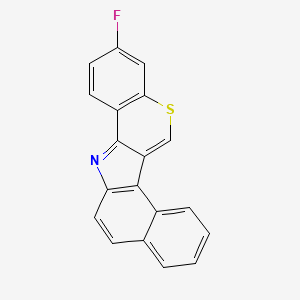
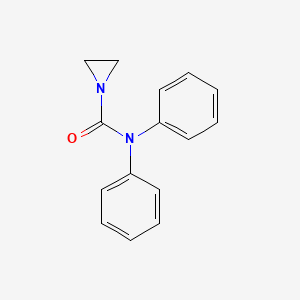
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
